molecular formula C12H15N3O4S B602575 Albendazole sulfone-d3 CAS No. 1448345-60-5

Albendazole sulfone-d3

Cat. No.: B602575
CAS No.: 1448345-60-5
M. Wt: 300.35 g/mol
InChI Key: CLSJYOLYMZNKJB-BMSJAHLVSA-N
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Description

Albendazole sulfone-d3 is a deuterated form of albendazole sulfone, a metabolite of albendazole. Albendazole is a benzimidazole anthelmintic used to treat various parasitic worm infections. The deuterated form, this compound, is primarily used as an internal standard in mass spectrometry for the quantification of albendazole sulfone .

Preparation Methods

Synthetic Routes and Reaction Conditions

Albendazole sulfone can be synthesized from albendazole through an oxidation process. One method involves using glacial acetic acid as a reaction medium and 30% hydrogen peroxide as an oxidant. The reaction is controlled to ensure the consumption of hydrogen peroxide is suitable, leading to the formation of albendazole sulfone with a purity of over 99.5% . Another method involves using sodium periodate at 25°C for 22 hours, resulting in a product with 90% purity .

Industrial Production Methods

The industrial production of albendazole sulfone typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Recrystallization is often used to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Albendazole sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction is the oxidation of albendazole to form albendazole sulfone .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate

    Reduction: Common reducing agents like sodium borohydride

    Substitution: Various nucleophiles can be used for substitution reactions

Major Products

The major product formed from the oxidation of albendazole is albendazole sulfone. Further oxidation can lead to the formation of albendazole 2-aminosulfone .

Comparison with Similar Compounds

Similar Compounds

    Albendazole: The parent compound, used as an anthelmintic.

    Albendazole sulfoxide: An intermediate metabolite of albendazole.

    Mebendazole: Another benzimidazole anthelmintic with a similar structure and function.

Uniqueness

Albendazole sulfone-d3 is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry. This allows for precise quantification of albendazole sulfone in various biological samples . Additionally, albendazole sulfone’s ability to target both the parasite and its endosymbiotic bacteria makes it a valuable compound in treating parasitic infections .

Properties

IUPAC Name

trideuteriomethyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSJYOLYMZNKJB-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016414
Record name Albendazole sulfone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448345-60-5
Record name Albendazole sulfone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1448345-60-5
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